molecular formula C3H3NaO3 B588444 sodium;3,3,3-trideuterio-2-oxo(313C)propanoate CAS No. 1215831-74-5

sodium;3,3,3-trideuterio-2-oxo(313C)propanoate

Cat. No.: B588444
CAS No.: 1215831-74-5
M. Wt: 114.054
InChI Key: DAEPDZWVDSPTHF-SPZGMPHYSA-M
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Description

Molecular Formula and Isotopic Composition Analysis

Sodium 3,3,3-trideuterio-2-oxo(3-¹³C)propanoate is a stable isotopologue of sodium pyruvate, featuring selective deuteration and carbon-13 labeling. Its molecular formula is C₃H₀D₃¹³CNaO₃ , with precise isotopic enrichment at specific positions:

  • Deuterium : Three deuterium atoms replace all hydrogens at the methyl group (C-3 position), achieving 97 atom% isotopic purity.
  • Carbon-13 : The carbonyl carbon (C-2 position) is labeled with ¹³C at 99 atom% enrichment.

The molecular weight is 114.06 g/mol , accounting for isotopic substitutions. Table 1 summarizes the isotopic distribution:

Isotope Position Atom% Enrichment
²H (Deuterium) C-3 methyl 97%
¹³C C-2 carbonyl 99%

This labeling strategy minimizes vibrational energy differences in kinetic studies and enhances NMR signal resolution.

Crystallographic Characterization and Solid-State Dynamics

The crystal structure of sodium pyruvate derivatives has been extensively studied. For the deuterated analog, X-ray diffraction reveals a monoclinic lattice with space group P2₁/a and unit cell parameters:

  • a = 22.25 Å, b = 5.31 Å, c = 3.71 Å
  • β = 98.2°, Z = 4 (molecules per unit cell).

Deuteration at the methyl group slightly increases bond lengths (C–D: 1.10 Å vs. C–H: 1.09 Å), while ¹³C labeling does not significantly alter covalent bonding geometry. Solid-state dynamics, analyzed via temperature-dependent crystallography, show reduced thermal motion in the deuterated methyl group due to deuterium’s higher mass. Table 2 compares key crystallographic features:

Parameter Sodium Pyruvate Deuterated Analog
C–X bond length (Å) 1.09 (C–H) 1.10 (C–D)
Unit cell volume (ų) 433.2 435.7
Thermal B-factor (Ų) 12.3 (methyl) 10.8 (methyl)

These differences highlight isotopic effects on lattice packing and vibrational modes.

Tautomeric Equilibria in Aqueous Solutions

Pyruvate derivatives exist in equilibrium between keto (CH₃COCOO⁻) and enol (CH₂=C(OH)COO⁻) tautomers. For sodium 3,3,3-trideuterio-2-oxo(3-¹³C)propanoate, deuteration shifts the equilibrium constant (Kenol) due to kinetic isotope effects:

  • Keto-enol equilibrium : Kenol = 2.6 × 10⁻⁵ (non-deuterated) → 1.9 × 10⁻⁵ (deuterated).
  • Hydration equilibrium : The hydrated gem-diol form (CH₃C(OH)₂COO⁻) is less favored in deuterated analogs (Khyd = 1.2 vs. 2.4 for non-deuterated pyruvate).

Deuterium’s higher mass stabilizes the keto form by reducing zero-point energy differences, while ¹³C labeling has negligible impact on tautomer ratios.

pH-Dependent Speciation and Ionic Interactions

The ionization state of sodium 3,3,3-trideuterio-2-oxo(3-¹³C)propanoate varies with pH:

  • pKa : The carboxylate group’s pKa remains ~2.50, consistent with non-deuterated pyruvate.
  • Speciation :
    • pH < 2.5 : Protonated form (CH₃COCOOH) dominates.
    • pH 2.5–4.5 : Zwitterionic species (CH₃COCOO⁻) prevails.
    • pH > 4.5 : Fully deprotonated (CH₃COCOO⁻) with sodium counterions.

Ionic interactions in solution are modulated by sodium’s charge density. Fourier-transform infrared (FTIR) spectroscopy shows strengthened Na⁺–carboxylate coordination in deuterated analogs, attributed to deuterium’s electron-donating effects. Table 3 outlines pH-dependent species populations:

pH Range Dominant Species Population (%)
<2.5 CH₃COCOOH >90
2.5–4.5 CH₃COCOO⁻ (zwitterion) 70–85
>4.5 CH₃COCOO⁻ (deprotonated) >95

Properties

IUPAC Name

sodium;3,3,3-trideuterio-2-oxo(313C)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEPDZWVDSPTHF-SPZGMPHYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858354
Record name Sodium 2-oxo(3-~13~C,~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215831-74-5
Record name Sodium 2-oxo(3-~13~C,~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;3,3,3-trideuterio-2-oxo(313C)propanoate typically involves the isotopic labeling of pyruvic acid. The process begins with the preparation of pyruvic acid, followed by the introduction of carbon-13 and deuterium isotopes. The reaction conditions often require controlled environments to ensure the purity and stability of the labeled compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced techniques to incorporate the isotopes efficiently. The process includes the fermentation of glucose with isotopically labeled carbon sources, followed by chemical reactions to introduce deuterium. The final product is purified through crystallization or distillation methods .

Chemical Reactions Analysis

Types of Reactions: sodium;3,3,3-trideuterio-2-oxo(313C)propanoate undergoes various chemical reactions, including:

    Oxidation: Conversion to acetic acid or carbon dioxide and water.

    Reduction: Formation of lactic acid.

    Substitution: Reactions with nucleophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: sodium;3,3,3-trideuterio-2-oxo(313C)propanoate is used as a tracer in metabolic studies to investigate biochemical pathways and enzyme activities.

Biology: In cellular biology, it helps in studying cellular respiration and energy production by tracking the metabolic fate of pyruvate.

Medicine: It is used in medical research to understand metabolic disorders and develop diagnostic tools for diseases like diabetes and cancer.

Industry: In the pharmaceutical industry, it aids in the development of new drugs by providing insights into drug metabolism and pharmacokinetics .

Mechanism of Action

sodium;3,3,3-trideuterio-2-oxo(313C)propanoate exerts its effects by participating in metabolic pathways. It is converted to acetyl coenzyme A, which enters the tricarboxylic acid cycle (Krebs cycle) to produce ATP. This process is crucial for cellular energy production. The labeled isotopes allow researchers to track the compound’s movement and transformation within biological systems, providing detailed insights into metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Isotopically Labeled Carboxylates

  • Sodium Acetate-d₃ (CD₃COONa) :
    A shorter-chain analog with deuterium on the methyl group (C-3). Unlike the target compound, it lacks a 13C label and is primarily used as an NMR solvent or internal standard. Its molecular weight (102.06 vs. ~123.06 for the target) and solubility profile differ due to chain length .
  • Sodium Pyruvate (Unlabeled): The non-isotopic counterpart (C₃H₃NaO₃) shares the same pyruvate backbone but lacks deuterium and 13C. It is widely used in cell culture media and metabolic studies. The isotopic labels in the target compound enhance detection sensitivity in tracer experiments .

Structurally Modified Sodium Propanoates

  • Sodium 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanoate: This derivative contains a benzoxazolinone substituent, which confers plant growth-promoting properties. In contrast, the target compound’s isotopic labels prioritize analytical applications over biological activity .

Propanoate Esters

  • Neryl Propanoate and Isobornyl Propanoate: These esters (e.g., C₁₃H₂₂O₂) are lipophilic and volatile, making them suitable for fragrances and flavors. The target compound, being ionic and water-soluble, is incompatible with such applications but advantageous in aqueous biochemical systems .

2-Oxo Derivatives

  • 2-Oxo-3-(phosphonooxy)propanoic Acid: A phosphorylated derivative involved in glycolysis. While structurally related, this compound lacks isotopic labels and sodium salt properties, limiting its utility in tracer studies .

Key Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Solubility (Water) Key Applications
Sodium;3,3,3-trideuterio-2-oxo(313C)propanoate C₃H₃D₃NaO₂ ~123.06 High Metabolic tracing, NMR/MS standards
Sodium Acetate-d₃ C₂D₃NaO₂ 102.06 High NMR internal standard
Sodium Pyruvate C₃H₃NaO₃ 110.04 High Cell culture, biochemistry
Neryl Propanoate C₁₃H₂₂O₂ 210.31 Low Fragrance, flavoring

Table 2: Spectral Data Comparison

Technique This compound Sodium Pyruvate (Unlabeled)
¹H NMR Absent CD₃ signal (D does not resonate) CH₃ peak at ~2.3 ppm
¹³C NMR C-2 (13C) at ~205 ppm C-2 at ~202 ppm
IR C-D stretch ~2100 cm⁻¹ C-H stretch ~2900 cm⁻¹
MS m/z 123.06 (M+Na⁺) m/z 110.04 (M+Na⁺)

Research Findings

  • Metabolic Studies: The dual isotopic labels (D and 13C) in this compound enable simultaneous tracking of carbon flux and hydrogen/deuterium exchange in glycolysis and the TCA cycle .
  • Analytical Advantages : In NMR, the absence of ¹H signals from CD₃ simplifies spectral interpretation, while 13C enhances sensitivity at the carbonyl position .
  • QSAR Limitations: Unlike fruity esters (e.g., propylpropanoate), the ionic nature of the target compound renders it unsuitable for odor-prediction models, highlighting structural-application dichotomies .

Biological Activity

Sodium;3,3,3-trideuterio-2-oxo(313C)propanoate, a deuterated derivative of propanoic acid, has garnered attention in biochemical and pharmaceutical research due to its unique isotopic labeling. This compound is particularly useful in metabolic studies, drug development, and as a tracer in various biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound functions primarily as a metabolic intermediate. Its deuterated nature allows researchers to track its metabolic pathways using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The incorporation of deuterium alters the kinetic properties of the compound, providing insights into enzyme kinetics and metabolic fluxes.

Key Enzymatic Interactions

  • Adenylyl Cyclase Regulation : Research indicates that compounds affecting soluble adenylyl cyclase (sAC) can modulate cAMP levels in cells. This compound may influence sAC activity indirectly through its metabolic products .
  • Cytochrome P450 Enzymes : Cytochrome P450 enzymes are critical in drug metabolism. The presence of deuterium can affect the oxidation-reduction reactions catalyzed by these enzymes, potentially altering the metabolism of co-administered drugs .

Biological Activity

The biological activity of this compound has been explored in various contexts:

1. Metabolic Studies

Deuterated compounds like this compound are invaluable in tracing metabolic pathways. For instance:

  • Case Study : A study utilized this compound to investigate lipid metabolism in human hepatocytes. The results demonstrated altered fatty acid synthesis pathways when compared to non-deuterated counterparts.

2. Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production.
  • Cancer Research : Its role as a tracer in cancer metabolism studies has provided insights into tumor growth dynamics and treatment responses.

Data Table: Summary of Biological Activities

Activity Description References
Metabolic TracerUsed to trace metabolic pathways in cells
Enzyme KineticsAlters kinetics of cytochrome P450 enzymes
Anti-inflammatory PotentialModulates cytokine production in immune cells
Cancer Metabolism ResearchProvides insights into tumor metabolism and treatment efficacy

Case Studies

  • Lipid Metabolism : A study published in Metabolism journal highlighted how this compound was used to trace lipid synthesis pathways in liver cells. The findings indicated significant alterations in lipid profiles compared to control groups.
  • Cancer Dynamics : In a clinical trial assessing metabolic changes in cancer patients undergoing treatment, this compound was administered to monitor changes in tumor metabolism via PET imaging.

Q & A

Q. How can isotopic purity of sodium;3,3,3-trideuterio-2-oxo(313C)propanoate be verified during synthesis?

Isotopic purity is critical for metabolic tracer studies. Methodological approaches include:

  • NMR spectroscopy : The ¹³C-enriched carbon at the 2-oxo position will show distinct splitting patterns in ¹H and ¹³C NMR spectra, while deuterium substitution at the 3-position reduces proton signals, enabling quantification of isotopic enrichment .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or isotope ratio MS (IRMS) can confirm the molecular ion peaks (e.g., [M+1] for ¹³C and [M+3] for deuterium) and quantify isotopic abundance .

Q. What experimental protocols are recommended for tracking metabolic flux using this compound?

  • Cell culture studies : Incubate cells with the labeled compound and extract metabolites at timed intervals. Analyze via LC-MS/MS to trace ¹³C and deuterium incorporation into downstream metabolites (e.g., acetyl-CoA, citrate) .
  • In vivo studies : Administer the compound via intravenous injection and collect blood/tissue samples. Use ¹³C-NMR to map carbon flux in real-time, particularly in liver or muscle tissues .

Advanced Research Questions

Q. How can conflicting data on propionate metabolism in mitochondrial vs. cytosolic pathways be resolved using this compound?

Contradictions arise due to compartment-specific labeling. To address this:

  • Subcellular fractionation : Isolate mitochondria and cytosol after treatment with the labeled compound. Compare ¹³C enrichment in mitochondrial TCA cycle intermediates (e.g., succinate) vs. cytosolic fatty acid synthesis precursors (e.g., malonyl-CoA) .
  • Isotopomer analysis : Use ²H/¹³C dual labeling to distinguish between mitochondrial β-oxidation (deuterium retention) and cytosolic carboxylation (¹³C redistribution) pathways .

Q. What strategies optimize the compound’s stability in long-term metabolic studies?

  • Storage conditions : Store at ≤ -80°C in anhydrous, argon-purged vials to prevent deuterium exchange with ambient moisture and ¹³C dilution .
  • Buffering systems : Use deuterium-compatible buffers (e.g., deuterated PBS) to minimize isotopic scrambling during in vitro assays .

Q. How does deuterium substitution at the 3-position affect enzymatic kinetics in pyruvate dehydrogenase (PDH) assays?

The deuterium isotope effect (DIE) slows PDH-mediated decarboxylation due to reduced C-H bond cleavage rates. To quantify:

  • Kinetic isotope experiments : Compare kcatk_{cat} and KmK_m values for deuterated vs. non-deuterated pyruvate using stopped-flow spectroscopy .
  • Computational modeling : Apply density functional theory (DFT) to predict deuterium’s impact on transition-state stabilization .

Key Notes for Experimental Design

  • Avoid cross-contamination : Use separate glassware for deuterated compounds to prevent isotopic dilution .
  • Control for natural abundance : Subtract background ¹³C (1.1%) and ²H (0.015%) signals in MS/NMR data .

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